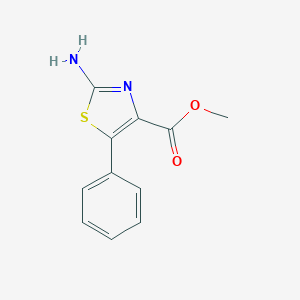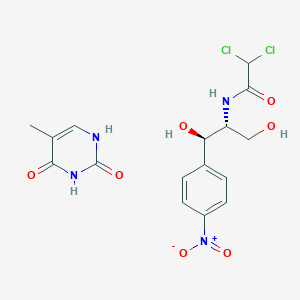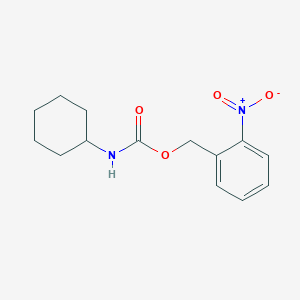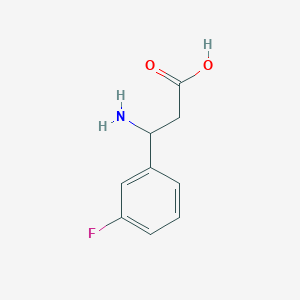
3-Propa-1,2-dienyl-1H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propa-1,2-dienyl-1H-benzimidazol-2-one, also known as PDBO, is a synthetic organic compound that has been studied for its potential applications in scientific research. PDBO has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
Scientific Research Applications
3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress. In immunology, 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to modulate the immune response by inhibiting the activation of T cells.
Mechanism of Action
The mechanism of action of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
3-Propa-1,2-dienyl-1H-benzimidazol-2-one has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has also been shown to scavenge free radicals and protect cells from oxidative stress. In terms of anticancer properties, 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Propa-1,2-dienyl-1H-benzimidazol-2-one in lab experiments is its versatility. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to have various biochemical and physiological effects, making it a useful compound for studying different biological systems. Another advantage is its stability, as 3-Propa-1,2-dienyl-1H-benzimidazol-2-one is a relatively stable compound that can be stored for long periods of time. However, one limitation of using 3-Propa-1,2-dienyl-1H-benzimidazol-2-one is its potential toxicity, as high doses of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one have been shown to be toxic to cells.
Future Directions
There are several future directions for the study of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one. One direction is the development of more specific inhibitors of protein kinase C, as 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to have off-target effects. Another direction is the investigation of the potential use of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, the development of more efficient synthesis methods for 3-Propa-1,2-dienyl-1H-benzimidazol-2-one could facilitate its use in larger-scale experiments.
Synthesis Methods
3-Propa-1,2-dienyl-1H-benzimidazol-2-one can be synthesized through a multi-step reaction starting from 2-aminobenzimidazole. The first step involves the reaction of 2-aminobenzimidazole with propargyl bromide to form 2-propargylbenzimidazole. This intermediate is then reacted with acetic anhydride to form 3-acetyl-2-propargylbenzimidazole. Finally, the acetyl group is removed through a basic hydrolysis reaction to yield 3-Propa-1,2-dienyl-1H-benzimidazol-2-one.
properties
CAS RN |
117953-85-2 |
|---|---|
Product Name |
3-Propa-1,2-dienyl-1H-benzimidazol-2-one |
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1Z)-1-prop-2-enylidenebenzimidazol-1-ium-2-olate |
InChI |
InChI=1S/C10H8N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-7H,1H2/b12-7- |
InChI Key |
DDNKPSNNRBFUNZ-UHFFFAOYSA-N |
Isomeric SMILES |
C=C=CN1C2=CC=CC=C2NC1=O |
SMILES |
C=CC=[N+]1C2=CC=CC=C2N=C1[O-] |
Canonical SMILES |
C=C=CN1C2=CC=CC=C2NC1=O |
synonyms |
2H-Benzimidazol-2-one,1,3-dihydro-1-(1,2-propadienyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)


![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)





![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)

![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)